(5E)-5-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-YL)benzylidene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16065205
Molecular Formula: C30H23N3O2S2
Molecular Weight: 521.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H23N3O2S2 |
|---|---|
| Molecular Weight | 521.7 g/mol |
| IUPAC Name | (5E)-5-[[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C30H23N3O2S2/c34-29-28(37-30(36)32(29)20-25-12-7-17-35-25)18-21-13-15-24(16-14-21)33-27(23-10-5-2-6-11-23)19-26(31-33)22-8-3-1-4-9-22/h1-18,27H,19-20H2/b28-18+ |
| Standard InChI Key | NFKSMBMXBBRQMH-MTDXEUNCSA-N |
| Isomeric SMILES | C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/4\C(=O)N(C(=S)S4)CC5=CC=CO5)C6=CC=CC=C6 |
| Canonical SMILES | C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5)C6=CC=CC=C6 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a central thiazolidin-4-one ring (2-thioxo-1,3-thiazolidin-4-one) substituted at position 3 with a furan-2-ylmethyl group and at position 5 with a 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene moiety. The (5E) configuration indicates the trans spatial arrangement of the benzylidene substituent relative to the thiazolidinone carbonyl group.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₃₀H₂₃N₃O₂S₂ |
| Molecular Weight | 521.7 g/mol |
| IUPAC Name | (5E)-5-[[4-(3,5-Diphenyl-4,5-dihydropyrazol-1-yl)phenyl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Canonical SMILES | C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5)C6=CC=CC=C6 |
| PubChem CID | 16410887 |
The extended conjugation system arising from the benzylidene and pyrazole groups contributes to potential π-π stacking interactions, a feature often correlated with biological target engagement .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis typically involves sequential condensation and cyclization steps:
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Knöevenagel Condensation: Reaction of 3-phenyl-4-thioxo-2-thiazolidinone with 1-phenyl-3-arylpyrazole-4-carbaldehyde derivatives in glacial acetic acid or polyethylene glycol-400 (PEG-400) yields 5-hetarylmethylene intermediates .
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Cycloaddition Reactions: The 5-benzylidene intermediate undergoes [4+2] cycloaddition with dienophiles (e.g., N-arylmaleimides) to form thiopyrano[2,3-d]thiazole derivatives, though this step may vary depending on target substituents .
For the specific compound, the benzylidene precursor likely originates from 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde, condensed with the thiazolidinone core under acidic or green solvent conditions (e.g., PEG-400) .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Condensation | Glacial acetic acid, reflux, 2 hr | 85–90% |
| Cyclization | N-arylmaleimide, toluene, 110°C, 8 hr | 70–75% |
Spectroscopic Characterization
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IR Spectroscopy: Key absorptions include ν(C=O) ~1715 cm⁻¹ (thiazolidinone carbonyl) and ν(C=S) ~1200 cm⁻¹.
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¹H NMR: Distinct signals include a singlet at δ 8.1–8.2 ppm (vinylic H), multiplets at δ 7.3–8.1 ppm (aromatic H), and a furylmethyl CH₂ at δ 4.5–5.0 ppm .
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X-ray Crystallography: Confirms the (5E) configuration and planar geometry of the benzylidene-thiazolidinone system in analogous compounds .
Biological Activity and Mechanistic Insights
Table 3: Comparative Cytotoxicity of Analogues (IC₅₀, µM)
| Compound | MCF7 | HEPG2 |
|---|---|---|
| Thiopyrano[2,3-d]thiazole 5a | 4.2 ± 0.3 | 5.8 ± 0.4 |
| Thiopyrano[2,3-d]thiazole 5d | 3.1 ± 0.2 | 4.9 ± 0.3 |
Structure-Activity Relationships (SAR)
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Pyrazole Substituents: 3,5-Diphenyl groups enhance hydrophobic interactions with kinase ATP-binding pockets .
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Benzylidene Linker: The E-configuration optimizes planarity for DNA intercalation .
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Thioxo Group: Critical for hydrogen bonding with cysteine residues in target enzymes.
Pharmacokinetic and Toxicity Considerations
Predicted properties (via PubChem and ADMETlab):
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LogP: 5.2 (high lipophilicity; may limit aqueous solubility)
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HIA (Human Intestinal Absorption): 92% (high absorption potential)
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CYP450 Inhibition: Moderate inhibitor of CYP3A4 (risk of drug-drug interactions)
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Ames Test: Negative (low mutagenic risk)
Future Directions and Challenges
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Synthetic Optimization: Development of one-pot methodologies using microwave or flow chemistry to improve yields .
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Target Identification: Proteomic studies to elucidate binding partners beyond topoisomerase II.
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Formulation Strategies: Nanocrystal or liposomal delivery systems to overcome solubility limitations.
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